molecular formula C8H5BrClNO2S B1410481 4-Bromo-2-cyano-3-methylbenzenesulfonyl chloride CAS No. 1807028-60-9

4-Bromo-2-cyano-3-methylbenzenesulfonyl chloride

Cat. No.: B1410481
CAS No.: 1807028-60-9
M. Wt: 294.55 g/mol
InChI Key: KAMAFQYQCJRNNM-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-3-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C8H5BrClNO2S and a molecular weight of 294.55 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-3-methylbenzenesulfonyl chloride typically involves the bromination of 2-cyano-3-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using appropriate brominating agents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-3-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4-Bromo-2-cyano-3-methylbenzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-3-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzenesulfonyl chloride: This compound is similar in structure but lacks the cyano group, which affects its reactivity and applications.

    4-Cyano-3-methoxybenzenesulfonyl chloride: This compound has a methoxy group instead of a bromine atom, leading to different chemical properties and uses.

Uniqueness

4-Bromo-2-cyano-3-methylbenzenesulfonyl chloride is unique due to the presence of both the bromine and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. These functional groups enable the compound to participate in a wide range of reactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-cyano-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-6(4-11)8(14(10,12)13)3-2-7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMAFQYQCJRNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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